Cas no 14655-53-9 (Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester)
14655-53-9 structure
Product Name:Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester
Numero CAS:14655-53-9
MF:C15H15OP
MW:242.252764940262
CID:216909
PubChem ID:301900
Update Time:2025-04-19
Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester
- diphenyl(prop-2-enoxy)phosphane
- AC1L6ZEO
- allyloxy-diphenylphosphane
- Allyloxy-diphenyl-phosphin
- Diphenyl-phosphinigsaeure-allylester
- diphenylphosphinous acid allyl ester
- diphenyl-phosphinous acid allyl ester
- NSC180818
- O-Allyldiphenylphosphinit
- SureCN3281213
- SCHEMBL3281213
- DTXSID70306869
- NSC-180818
- Prop-2-en-1-yl diphenylphosphinite
- 14655-53-9
- (Allyloxy)diphenylphosphane
-
- Inchi: 1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
- Chiave InChI: PGTFBKVPHNHWSX-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)OCC=C
Proprietà calcolate
- Massa esatta: 242.08615
- Massa monoisotopica: 242.086
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 199
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Punto di ebollizione: 329.5°Cat760mmHg
- Punto di infiammabilità: 186.9°C
- PSA: 9.23
- LogP: 3.23690
Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester Letteratura correlata
-
1. The rearrangement of alk-2-enyl diphenylphosphinitesM. P. Savage,S. Trippett J. Chem. Soc. C 1966 1842
14655-53-9 (Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester) Prodotti correlati
- 719-80-2(Ethyl Diphenylphosphinite)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso